molecular formula C7H5BrO3 B8506959 2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione

2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione

Cat. No. B8506959
M. Wt: 217.02 g/mol
InChI Key: BAFQKIMZHWNCRK-UHFFFAOYSA-N
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Patent
US05476933

Procedure details

In a 500 ml Erlenmyer flask 5-bromovanillin (6.3 g, 26.8 mmol) was dissolved in 4% NaOH (40 mL) and degasseal with N2 for 20 min. Hydrogen peroxide (Baker, 30%, 5 mL diluted with 40 mL of water) was added to the stirring 5-bromovanillin solution. Heating was observed but the reaction did not reflux. The reaction was allowed to stir under N2 for 1 h. HCl (concd, 10 mL) was added in portions to prevent over foaming. Ferric chloride, hydrated (Baker, 8 g) dissolved in water (20 mL), was added all at once and the reaction was allowed to stir for 1 h. The resulting precipitate was collected and washed with water (20 mL). The dark solid was filtered through a pad of silica gel (5×3 cm) using CHCl3 as solvent. The resulting yellow solid was crystalized from methanol giving orange needles, (4.2 g, 72%, one spot on TLC and > 95% pure by 1H NMR), mp 157°-158° C. (lit, 161°-162° C.), 1H NMR (CDCl3) δ3.86 (s, 3H), 5.96 (d, J=2 Hz, 1H), 7.21 (d, J=2 Hz, 1H).
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:12])=[C:4]([O:10][CH3:11])[CH:5]=[C:6]([CH:9]=1)C=O.N#N.[OH:15]O.Cl>[OH-].[Na+].O>[Br:1][C:2]1[C:3](=[O:12])[C:4]([O:10][CH3:11])=[CH:5][C:6](=[O:15])[CH:9]=1 |f:4.5|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
BrC=1C(=C(C=C(C=O)C1)OC)O
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C=C(C=O)C1)OC)O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Five
Name
Ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir under N2 for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
the reaction did not reflux
ADDITION
Type
ADDITION
Details
was added all at once and the reaction
STIRRING
Type
STIRRING
Details
to stir for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water (20 mL)
FILTRATION
Type
FILTRATION
Details
The dark solid was filtered through a pad of silica gel (5×3 cm)
CUSTOM
Type
CUSTOM
Details
The resulting yellow solid was crystalized from methanol giving orange needles, (4.2 g, 72%, one spot on TLC and > 95% pure by 1H NMR), mp 157°-158° C. (lit, 161°-162° C.), 1H NMR (CDCl3) δ3.86 (s, 3H), 5.96 (d, J=2 Hz, 1H), 7.21 (d, J=2 Hz, 1H)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C(C(=CC(C1)=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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